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Compound of Interest

Compound Name:
Tiagabine-methyl-d6

Hydrochloride

Cat. No.: B564693 Get Quote

Tiagabine is a potent anticonvulsant drug that functions as a selective inhibitor of the GABA

transporter type 1 (GAT-1), leading to increased levels of the inhibitory neurotransmitter GABA

in the brain.[1][2] The therapeutic efficacy of Tiagabine is highly dependent on its

stereochemistry, with the (R)-enantiomer being substantially more potent.[3]

In drug development and clinical pharmacology, the accurate quantification of a drug in

biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. The "gold

standard" for such quantitative analysis is liquid chromatography-mass spectrometry (LC-MS).

[4] The robustness and reliability of LC-MS assays are significantly enhanced by the use of a

stable isotope-labeled (SIL) internal standard.[5][6]

A SIL internal standard, such as Tiagabine-d6, is chemically identical to the analyte but has a

higher mass.[7] Its key advantages include:

Co-elution: It chromatographically co-elutes with the unlabeled drug, experiencing the same

matrix effects (ion suppression or enhancement) and thus providing superior normalization.

[5][7]

Similar Extraction Recovery: It mimics the analyte during sample preparation, correcting for

any variability in the extraction process.[7]

Improved Accuracy and Precision: The use of a SIL-IS is known to significantly improve the

accuracy and precision of bioanalytical methods, a stance supported by regulatory agencies
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like the European Medicines Agency (EMA).[4][5]

This guide outlines a robust synthetic strategy to prepare Tiagabine-d6, specifically by

incorporating two methyl-d3 groups onto the thiophene rings of the molecule.

Retrosynthetic Strategy
A logical retrosynthetic analysis of Tiagabine-d6 dictates the overall synthetic plan. The primary

disconnection is the N-alkylation of the (R)-nipecotic acid core. The lipophilic sidechain,

containing the deuterium labels, can be synthesized separately and then coupled to the

heterocyclic amine. This modular approach allows for the careful and confirmed introduction of

the isotopic labels before the final assembly step.

The key deuterated intermediate is identified as an activated form of the 4,4-di(3-(methyl-

d3)thien-2-yl)but-3-ene sidechain, such as an alkyl halide. This intermediate, in turn, can be

constructed from a deuterated Grignard reagent derived from 2-bromo-3-(methyl-d3)-

thiophene. The synthesis of this deuterated thiophene building block is a critical step,

originating from a commercially available deuterated methyl source, such as iodomethane-d3

(CD₃I).
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Caption: Retrosynthetic analysis of Tiagabine-d6.

Synthesis of Key Intermediates
Preparation of Iodomethane-d3 (CD₃I)
The isotopic label originates from a commercially available source, typically methanol-d4

(CD₃OD). A reliable and scalable method for converting deuterated methanol to iodomethane-

d3 is the reaction with iodine and red phosphorus.[8]

Experimental Protocol: Synthesis of Iodomethane-d3
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To a dry 250 mL flask equipped with a reflux condenser and under an inert atmosphere

(Argon), slowly add red phosphorus (50.0 g, 1.6 mol), H₂O (100 mL), and elemental iodine

(250.0 g, 1.0 mol) at -15 °C over 30 minutes.[8]

Gradually add deuterated methanol (CD₃OD, 30.0 g, 0.8 mol) to the reaction mixture.

Heat the mixture to 65 °C and maintain stirring for approximately 2 hours.[8]

After the reaction is complete, cool the mixture to room temperature.

Distill the reaction mixture at 45 °C, collecting the fractions corresponding to iodomethane-

d3.

Causality: This is a classic method for converting alcohols to alkyl iodides. The in situ

generation of phosphorus triiodide (PІ₃) from red phosphorus and iodine is the key reactive

species that converts the hydroxyl group of methanol-d4 into a good leaving group, which is

subsequently displaced by the iodide ion.

Synthesis of 2-Bromo-3-(methyl-d3)-thiophene
This crucial building block is prepared via regioselective lithiation of 2,3-dibromothiophene

followed by quenching with the newly synthesized iodomethane-d3.

Experimental Protocol: Synthesis of 2-Bromo-3-(methyl-d3)-thiophene

Dissolve 2,3-dibromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried,

three-neck flask under an argon atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below

-70 °C. Stir for 1 hour at this temperature.

Add the previously synthesized iodomethane-d3 (1.1 eq) dropwise to the reaction mixture at

-78 °C.

Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with

brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-

bromo-3-(methyl-d3)-thiophene.

Causality: The bromine at the 2-position of the thiophene ring is more susceptible to lithium-

halogen exchange than the bromine at the 3-position due to the higher acidity of the adjacent

proton. This regioselectivity allows for the precise introduction of the electrophile (in this case,

the deuterated methyl group from CD₃I) at the 2-position, which after rearrangement and

quenching gives the desired 3-substituted product.

Synthesis of the Deuterated Sidechain Precursor
The deuterated sidechain is assembled using a Grignard reaction, a robust method for carbon-

carbon bond formation.[9]

Experimental Protocol: Synthesis of 4-bromo-1,1-di(3-(methyl-d3)thien-2-yl)butane

Grignard Reagent Formation: In a flame-dried flask under argon, add magnesium turnings

(2.2 eq). Add a solution of 2-bromo-3-(methyl-d3)-thiophene (2.0 eq) in anhydrous THF

dropwise to initiate the Grignard reaction. Reflux the mixture for 1 hour to ensure complete

formation of the Grignard reagent.

Coupling Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve ethyl 4-

bromobutyrate (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent

solution, maintaining the temperature below 10 °C.[9]

After the addition is complete, allow the mixture to warm to room temperature and then reflux

for 3 hours.[9]

Ring Opening and Halogenation: Cool the reaction mixture and quench by carefully adding

an aqueous solution of hydrobromic acid (HBr). This step hydrolyzes the intermediate and
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facilitates the ring-opening of the initially formed cyclic ether, followed by conversion of the

resulting alcohol to the corresponding bromide.

Extract the product with an organic solvent, dry the organic phase, and purify by

chromatography to obtain the target sidechain, 4-bromo-1,1-di(3-(methyl-d3)thien-2-

yl)butane.

Final Assembly: N-Alkylation of (R)-Nipecotic Acid
The final step is the coupling of the isotopically labeled sidechain with the chiral core, (R)-

nipecotic acid.[10]

Synthesis of Deuterated Sidechain
Final Assembly
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Caption: Overall synthetic workflow for Tiagabine-d6.

Experimental Protocol: Synthesis of Tiagabine-d6

Dissolve (R)-nipecotic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 3.0 eq), to the solution.

Add the deuterated sidechain, 4-bromo-1,1-di(3-(methyl-d3)thien-2-yl)butane (1.1 eq), to the

mixture.
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Heat the reaction mixture to approximately 60-70 °C and stir until the reaction is complete

(monitor by TLC or LC-MS).

Cool the reaction to room temperature, dilute with water, and extract the product with a

suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purify the crude product via flash column chromatography to yield pure Tiagabine-d6.

Purification and Analytical Characterization
Purification is typically achieved using silica gel chromatography. The final validation of the

synthesized Tiagabine-d6 is crucial and relies on a combination of spectroscopic techniques.
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Parameter Method Expected Outcome

Identity & Structure ¹H NMR, ¹³C NMR

¹H NMR: Absence of signals

for the two thiophene methyl

groups (~2.2 ppm). Other

peaks should match the

Tiagabine standard spectrum.

¹³C NMR: Signals for the

deuterated methyl carbons will

be observed as multiplets due

to C-D coupling and will be

shifted slightly upfield.

Mass Confirmation
High-Resolution Mass

Spectrometry (HRMS)

The molecular ion peak

([M+H]⁺) should be observed

at a mass exactly 6.0376 Da

higher than that of unlabeled

Tiagabine.

Purity HPLC

Purity should be ≥98% as

determined by peak area

integration.

Isotopic Enrichment Mass Spectrometry (MS)

The abundance of the M+6

peak relative to M+0 should

indicate an isotopic enrichment

of >98%.

Self-Validation: The combination of these analytical methods provides a self-validating system.

HRMS confirms the successful incorporation of the six deuterium atoms, NMR confirms their

specific location by the absence of the corresponding proton signals, and HPLC confirms the

overall purity of the compound.[11][12]

Conclusion
This guide presents a detailed and scientifically grounded pathway for the synthesis of

Tiagabine-d6. By employing a modular strategy that begins with the synthesis of a deuterated

methylating agent, the isotopic labels are incorporated early and carried through to the final
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product. The described protocols, rooted in established organic chemistry principles, provide a

reliable method for producing high-quality, isotopically pure Tiagabine-d6, an essential tool for

advancing the clinical and pharmacological understanding of this important antiepileptic drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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